Mcl1-IN-3 was developed through structure-based drug design and has been classified as a selective inhibitor of Mcl-1. Its development was part of ongoing research to create targeted therapies for malignancies where Mcl-1 plays a pivotal role in tumor survival and resistance to conventional therapies.
The synthesis of Mcl1-IN-3 involves several key steps that include:
The precise reaction conditions, including solvent choice, temperature, and reaction time, are critical for optimizing the yield of Mcl1-IN-3.
Mcl1-IN-3 has a defined molecular structure characterized by specific functional groups that facilitate its interaction with the Mcl-1 protein. The structural formula can be represented as follows:
Where , , , and correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the compound. Detailed structural analysis through techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy provides insights into its binding conformation with Mcl-1.
Mcl1-IN-3 primarily functions through competitive inhibition of the binding sites on Mcl-1. The mechanism involves:
The effectiveness of this inhibition can be quantitatively assessed using biochemical assays that measure changes in cell viability upon treatment with Mcl1-IN-3.
The mechanism by which Mcl1-IN-3 exerts its effects involves several steps:
Quantitative data from cell viability assays demonstrate a dose-dependent response to Mcl1-IN-3 treatment in various cancer cell lines.
Mcl1-IN-3 exhibits several notable physical and chemical properties:
Characterization through techniques such as mass spectrometry confirms its purity and molecular weight.
Mcl1-IN-3 is primarily utilized in cancer research as a tool compound to study the role of Mcl-1 in apoptosis:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: